molecular formula C15H14ClFN2O B4286898 N-(4-chloro-2-fluorophenyl)-N'-(1-phenylethyl)urea

N-(4-chloro-2-fluorophenyl)-N'-(1-phenylethyl)urea

Cat. No. B4286898
M. Wt: 292.73 g/mol
InChI Key: GXOBWXRGKJAHMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-fluorophenyl)-N'-(1-phenylethyl)urea, commonly known as CFPU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CFPU is a type of urea derivative that has been synthesized using specific methods, and its mechanism of action has been studied in detail.

Mechanism of Action

CFPU exerts its biological effects through the inhibition of specific enzymes and proteins. CFPU has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation. CFPU has also been shown to inhibit the activity of specific proteins involved in the regulation of cell growth and proliferation. These mechanisms of action make CFPU a promising candidate for the development of novel anti-cancer drugs.
Biochemical and Physiological Effects
CFPU has been shown to have various biochemical and physiological effects on cells and tissues. CFPU has been shown to induce cell cycle arrest and apoptosis, which are processes that are critical for the regulation of cell growth and proliferation. CFPU has also been shown to inhibit the migration and invasion of cancer cells, which are processes that are critical for the metastasis of cancer. Additionally, CFPU has been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

CFPU has several advantages for lab experiments, including its high purity and yield, and its well-defined mechanism of action. However, CFPU also has several limitations, including its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, CFPU has not been extensively studied in vivo, which limits its potential applications in animal models and clinical settings.

Future Directions

There are several future directions for the study of CFPU. One potential direction is the development of novel CFPU derivatives with improved solubility and bioavailability. Another potential direction is the evaluation of CFPU in animal models to determine its efficacy and safety in vivo. Additionally, CFPU could be studied in combination with other anti-cancer drugs to determine its potential use in combination therapies. Overall, the study of CFPU has the potential to lead to the development of novel anti-cancer drugs and diagnostic tools, as well as the treatment of other diseases.

Scientific Research Applications

CFPU has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. CFPU has been shown to possess anti-cancer properties and has been studied as a potential anti-cancer agent. CFPU has also been studied for its potential use as a diagnostic tool for cancer detection. Additionally, CFPU has been studied for its potential use in treating other diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)-3-(1-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O/c1-10(11-5-3-2-4-6-11)18-15(20)19-14-8-7-12(16)9-13(14)17/h2-10H,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOBWXRGKJAHMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)NC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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